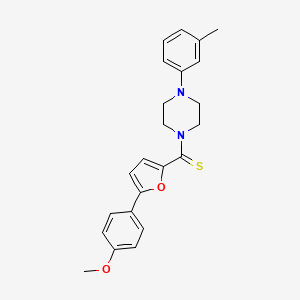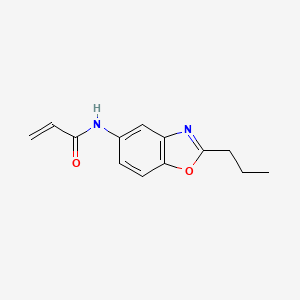![molecular formula C25H31N3O4S B2430869 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione CAS No. 899927-93-6](/img/no-structure.png)
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C25H31N3O4S and its molecular weight is 469.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structures and Molecular Interactions The research on similar thieno[2,3-d]pyrimidine derivatives has shown that their molecular structures facilitate a variety of interactions, including hydrogen bonding and π-π stacking. These interactions contribute to their distinct crystal structures and potential for forming solid-state materials. Studies have highlighted the role of these compounds in forming centrosymmetric dimers and chains, suggesting their utility in the design of molecular assemblies and materials science applications (Trilleras et al., 2009).
Photophysical Properties and Sensing Applications Investigations into pyrimidine-phthalimide derivatives, which share a core structural similarity with the compound , have revealed significant photophysical properties, including solid-state fluorescence and solvatochromism. These properties indicate the potential of thieno[2,3-d]pyrimidine derivatives in photophysical and photochemical research, specifically in the development of novel colorimetric pH sensors and logic gates (Yan et al., 2017).
Optical and Nonlinear Optical Properties Pyrimidine-based bis-uracil derivatives have been synthesized and evaluated for their optical, nonlinear optical (NLO), and drug discovery potential. The demonstrated kinetic and thermal stabilities, along with notable NLO properties, suggest that thieno[2,3-d]pyrimidine derivatives could be valuable for NLO device fabrication. This research supports the exploration of these compounds for various optical applications, including their potential as efficient candidates for future technological advancements in optics and materials science (Mohan et al., 2020).
Synthetic Methods and Chemical Reactivity The synthesis of polyfunctional fused heterocyclic compounds involving thieno[2,3-d]pyrimidine derivatives illustrates the versatility of these compounds in chemical synthesis. Their reactivity with various reagents, leading to the formation of complex heterocyclic systems, underscores their importance in synthetic chemistry and the possibility of discovering new reactions and pathways for constructing complex molecular architectures (Hassaneen et al., 2003).
Antiviral Research Research into derivatives of pyrimidine-2,4(1H,3H)-dione, a structurally related compound, has shown promise in antiviral applications, specifically against Hepatitis A virus (HAV) and Herpes simplex virus type-1 (HSV-1). This suggests that thieno[2,3-d]pyrimidine derivatives could also hold potential for antiviral drug development, highlighting the need for further exploration of their biological activities and mechanisms of action (El-Etrawy & Abdel-Rahman, 2010).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione with 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] in the presence of a suitable coupling agent.", "Starting Materials": [ "3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione", "1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]", "Suitable coupling agent" ], "Reaction": [ "To a solution of 3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione in a suitable solvent, add a suitable coupling agent and stir for a few minutes.", "Add 1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] to the reaction mixture and stir for a few hours at room temperature.", "The reaction mixture is then quenched with water and extracted with a suitable organic solvent.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product is purified by column chromatography to obtain the desired compound." ] } | |
CAS No. |
899927-93-6 |
Molecular Formula |
C25H31N3O4S |
Molecular Weight |
469.6 |
IUPAC Name |
1-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H31N3O4S/c1-6-32-20-9-7-19(8-10-20)28-23(30)22-17(4)18(5)33-24(22)27(25(28)31)14-21(29)26-12-15(2)11-16(3)13-26/h7-10,15-16H,6,11-14H2,1-5H3 |
InChI Key |
KOHPFUQMXFOLIO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)N4CC(CC(C4)C)C)SC(=C3C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2430790.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-methylbenzamide hydrochloride](/img/structure/B2430793.png)
![2-((2-chlorobenzyl)thio)-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2430794.png)
![5-formyl-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrrole-3-carboxamide](/img/structure/B2430797.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2430798.png)
![3-chloro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2430801.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2430802.png)


![2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2430807.png)
![2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2430809.png)
